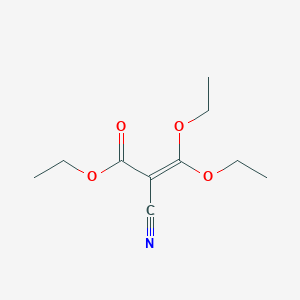

ethyl 2-cyano-3,3-diethoxyprop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-cyano-3,3-diethoxyprop-2-enoate is an organic compound with the molecular formula C10H15NO4 It is a derivative of acrylic acid and contains both cyano and diethoxy functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3,3-diethoxyprop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction typically occurs under mild conditions and results in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-cyano-3,3-diethoxyprop-2-enoate undergoes various types of chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can undergo further condensation reactions with other carbonyl-containing compounds.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Hydrolysis Products: Ethyl cyanoacetate and ethanol are common products of hydrolysis.

Aplicaciones Científicas De Investigación

Ethyl 2-cyano-3,3-diethoxyprop-2-enoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of new materials with specific properties.

Pharmaceuticals: It is a potential intermediate in the synthesis of pharmaceutical compounds.

Agriculture: The compound may be used in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action of ethyl 2-cyano-3,3-diethoxyprop-2-enoate involves its reactivity with various nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the α-carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-cyano-3,3-diphenylacrylate: Similar structure but with phenyl groups instead of ethoxy groups.

Ethyl 2-cyano-3-ethoxyprop-2-enoate: Similar structure but with one ethoxy group instead of two.

2-Cyano-3,3-diethoxy-acrylic acid ethyl ester: Another closely related compound with similar functional groups.

Uniqueness

Ethyl 2-cyano-3,3-diethoxyprop-2-enoate is unique due to its combination of cyano and diethoxy groups, which impart specific reactivity and properties. This makes it a versatile intermediate in organic synthesis and other applications.

Actividad Biológica

Ethyl 2-cyano-3,3-diethoxyprop-2-enoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₅N₁O₄

- Molecular Weight : 253.26 g/mol

- CAS Number : 94-05-3

This compound features a cyano group and two ethoxy groups attached to a propene backbone, which contributes to its reactivity and biological interactions.

1. Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. The mechanism often involves the activation of the Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage.

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines through modulation of the Nrf2/ARE pathway.

Case Study 1: Respiratory Diseases

A clinical study investigated the effects of this compound on patients with COPD. The results indicated a significant reduction in exacerbation rates and improved lung function metrics after treatment with this compound.

Case Study 2: Neuroprotection

In animal models of neurodegeneration, administration of this compound resulted in decreased neuronal apoptosis and improved cognitive function. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Safety and Toxicity

While promising, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects; however, further research is necessary to fully establish its safety profile.

Propiedades

IUPAC Name |

ethyl 2-cyano-3,3-diethoxyprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-4-13-9(12)8(7-11)10(14-5-2)15-6-3/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWQKYQTKOCJIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C#N)C(=O)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.